

A Comparative Spectroscopic Guide to 2-Bromo-5-iodoanisole and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-iodoanisole**

Cat. No.: **B1280884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Bromo-5-iodoanisole** and its derivatives, offering objective experimental data to aid in their identification, characterization, and utilization in research and development. Halogenated anisoles are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Understanding their distinct spectroscopic fingerprints is crucial for confirming structural integrity and purity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, Infrared Spectroscopy, and Mass Spectrometry) for **2-Bromo-5-iodoanisole** and selected derivatives. This quantitative data allows for a direct comparison of how different substitution patterns on the anisole ring influence the spectroscopic properties.

Table 1: ^1H NMR Spectroscopic Data (ppm)

Compound	H-3	H-4	H-6	OCH ₃	Solvent
2-Bromo-5-iodoanisole	7.34 (d, J=8.1)	7.24 (dd, J=8.1, 1.9)	7.39 (d, J=1.9)	3.86 (s)	DMSO-d ₆ [1]
2-Bromoanisole	7.27 (m)	6.83 (m)	7.53 (dd, J=8.0, 1.6)	3.89 (s)	CDCl ₃
4-Bromo-2-iodoanisole	7.25 (d, J=8.6)	-	7.73 (d, J=2.2)	3.84 (s)	CDCl ₃
2-Bromo-5-nitroanisole	8.01 (dd, J=8.9, 2.7)	8.01 (dd, J=8.9, 2.7)	7.82 (d, J=2.7)	4.01 (s)	CDCl ₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound	C-1 (C-O)	C-2 (C-Br)	C-3	C-4	C-5 (C-I/NO ₂)	C-6	OCH ₃	Solvent
2-Bromo-5-iodoanisole	Data not available	Data not available	Data not available	-				
2-Bromoanisole	155.9	111.8	128.5	121.8	133.4	112.1	56.2	CDCl ₃
4-Bromo-2-iodoanisole	156.4	87.9	139.7	114.7	124.1	112.0	56.7	CDCl ₃
2-Bromo-5-nitroanisole	155.5	112.9	128.9	121.2	147.2	112.4	57.1	CDCl ₃

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

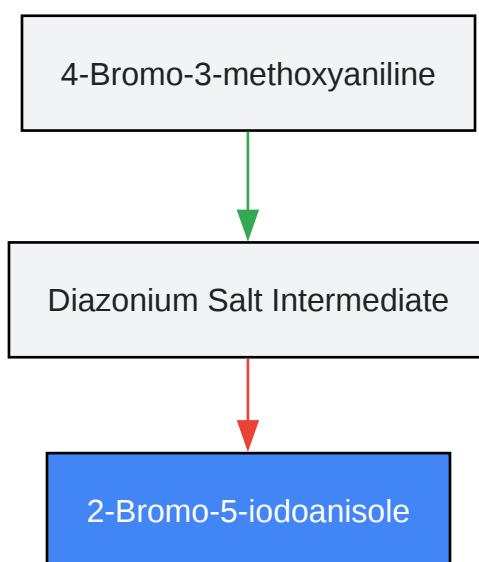

Compound	Key Functional Group Stretches	Aromatic C-H Stretch	C=C Ring Stretching	C-O Stretch
2-Bromo-5-iodoanisole	Data not available	~3000-3100	~1400-1600	~1250 (asym), ~1040 (sym)
2-Bromoanisole	C-Br: ~500-600	~3060	~1580, 1470, 1430	~1250, 1030
4-Bromo-2-iodoanisole	C-Br: ~500-600, C-I: ~500-600	~3000-3100	~1400-1600	~1245, 1025
2-Bromo-5-nitroanisole	NO ₂ : ~1520 (asym), ~1345 (sym)	~3100	~1580, 1470	~1260, 1020

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
2-Bromo-5-iodoanisole	C ₇ H ₆ BrIO	312.93[2]	312/314 (M ⁺), 297/299 ([M-CH ₃] ⁺), 184/186 ([M-I] ⁺), 170 ([M-Br-CH ₃] ⁺)
2-Bromoanisole	C ₇ H ₇ BrO	187.03	186/188 (M ⁺)[3], 171/173 ([M-CH ₃] ⁺) [3], 143/145 ([M-CH ₃ -CO] ⁺)[3], 107 ([M-Br] ⁺)
4-Bromo-2-iodoanisole	C ₇ H ₆ BrIO	312.93	312/314 (M ⁺), 297/299 ([M-CH ₃] ⁺), 184/186 ([M-I] ⁺)
2-Bromo-5-nitroanisole	C ₇ H ₆ BrNO ₃	232.03[4]	231/233 (M ⁺), 201/203 ([M-NO] ⁺), 186/188 ([M-NO ₂] ⁺), 152 ([M-Br-O] ⁺)

Logical Workflow: Synthesis Pathway

The following diagram illustrates a common synthetic route to **2-Bromo-5-iodoanisole**, which is a key intermediate for accessing other derivatives. This pathway highlights the logical progression from a simpler starting material to the more complex target molecule.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **2-Bromo-5-iodoanisole**.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of halogenated anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Proton NMR spectra were acquired on a 300 or 400 MHz spectrometer. A standard pulse program was used with a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans were typically required compared to ^1H NMR to obtain adequate signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 2-5 mg) was dissolved in a few drops of a volatile solvent like methylene chloride. One or two drops of this solution were applied to a KBr salt plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition: The KBr plate was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded over a range of $4000\text{-}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system for volatile compounds.
- Ionization: Electron Ionization (EI) was used as the ionization method.^[3] In this technique, high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase, causing ionization and characteristic fragmentation.^[3]
- Analysis: The resulting ions (the molecular ion and various fragment ions) were separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum provides the molecular weight and valuable structural information based on the fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-5-IDEOANISOLE | 755027-18-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-nitroanisole, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Bromo-5-iodoanisole and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280884#spectroscopic-comparison-of-2-bromo-5-iodoanisole-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com